

(R)-2-(Methoxymethyl)pyrrolidine: A Comprehensive Technical Guide for the Synthetic Chemist

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Compound of Interest

Compound Name: (R)-2-(methoxymethyl)pyrrolidine hydrochloride

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Introduction: The Strategic Value of Chiral Pyrrolidines in Asymmetric Synthesis

The pyrrolidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.^[1] The inherent chirality of many of these targets necessitates precise control over stereochemistry during their synthesis, a challenge that has driven the development of a sophisticated toolbox of asymmetric methodologies. Within this landscape, chiral building blocks—enantiomerically pure compounds that serve as starting materials or key intermediates—offer a robust and reliable strategy for introducing stereocenters.

(R)-2-(methoxymethyl)pyrrolidine, a derivative of the naturally occurring amino acid (R)-proline, has emerged as a particularly versatile and effective chiral building block.^[2] Its rigid five-membered ring provides a well-defined stereochemical environment, while the methoxymethyl substituent offers a key coordination site that is crucial for its function as a powerful stereodirecting group.^[3] This guide provides an in-depth technical overview of (R)-2-(methoxymethyl)pyrrolidine, from its synthesis and physicochemical properties to its application as a chiral auxiliary and ligand in asymmetric transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[2] [4]
Molecular Weight	115.17 g/mol	[4]
CAS Number	84025-81-0	[2]
Appearance	Colorless liquid	[2]
Density	0.932 g/mL at 20 °C	[2]
Boiling Point	61-62 °C at 40 mmHg	[5]
Refractive Index	n _{20/D} 1.446	[2]
Optical Rotation	[α] _{20/D} -32.5° to -36.5° (c=2 in aq HCl)	[6]
Purity	≥ 99.5% (GC, Chiral purity)	[2]

Safety and Handling:

(R)-2-(methoxymethyl)pyrrolidine is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[\[4\]](#) It is known to cause skin and serious eye irritation.[\[4\]](#) Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

- H227: Combustible liquid[\[4\]](#)
- H315: Causes skin irritation[\[4\]](#)
- H318: Causes serious eye damage[\[4\]](#)

Store in a cool, dry place away from ignition sources.[\[2\]](#)

Synthesis of (R)-2-(Methoxymethyl)pyrrolidine: A Reliable Protocol

The most common and reliable synthesis of (R)-2-(methoxymethyl)pyrrolidine begins with the readily available and inexpensive chiral pool starting material, (R)-proline. The procedure involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by O-methylation.

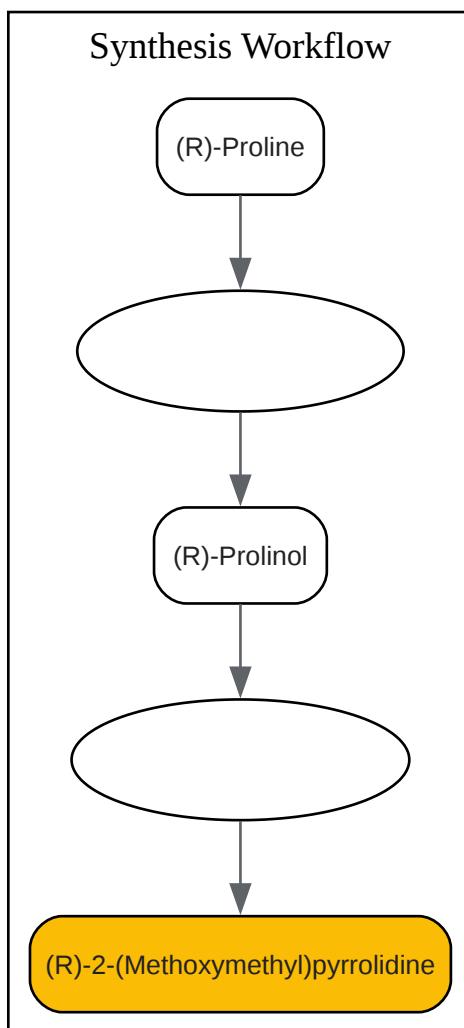
Experimental Protocol

Step 1: Reduction of (R)-Proline to (R)-Prolinol

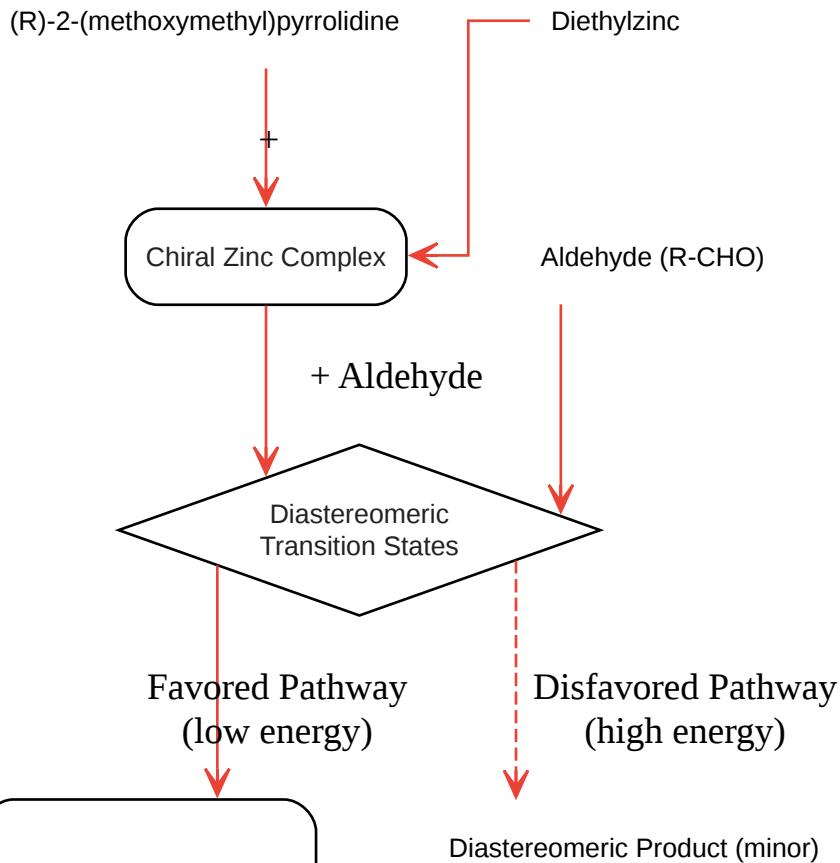
- **Rationale:** The carboxylic acid of proline is unreactive towards many common reducing agents. A powerful hydride source, such as lithium aluminum hydride (LiAlH_4), is required for the efficient reduction to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH_4 .
- **Procedure:**
 - To a stirred suspension of LiAlH_4 (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add (R)-proline (1.0 eq.) portion-wise at 0 °C.
 - After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.
 - Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
 - Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
 - Concentrate the filtrate under reduced pressure to yield crude (R)-prolinol, which can be purified by distillation or used directly in the next step.

Step 2: O-Methylation of (R)-Prolinol

- **Rationale:** The hydroxyl group of (R)-prolinol is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a methylating agent. Sodium hydride (NaH) is a common choice of base, and methyl iodide (MeI) is an effective methylating agent.
- **Procedure:**
 - To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of (R)-prolinol (1.0 eq.) in anhydrous THF dropwise.
 - Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
 - Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of water.
 - Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude (R)-2-(methoxymethyl)pyrrolidine by vacuum distillation to obtain a colorless liquid.



Proposed Mechanism of Stereocontrol



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